Dimethylaminothiourea

Overview

Description

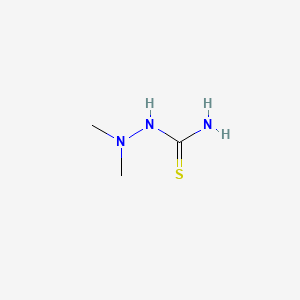

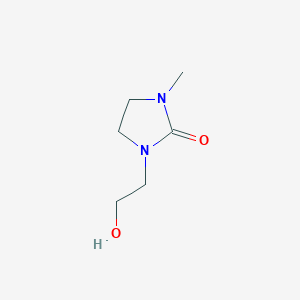

Dimethylaminothiourea is an organosulfur compound with the molecular formula C3H9N3S . It is also known by other names such as Hydrazinecarbothioamide, 2,2-dimethyl- N-dimethylthiosemicarbazone .

Synthesis Analysis

Thiourea derivatives are synthesized by the reaction of various anilines with CS2 . A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives .

Molecular Structure Analysis

The molecular weight of this compound is 119.19 g/mol . The IUPAC name is this compound . The InChI code is InChI=1S/C3H9N3S/c1-6(2)5-3(4)7/h1-2H3, (H3,4,5,7) . The molecule contains a total of 15 bond(s). There are 6 non-H bond(s), 1 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 1 urea (-thio) derivative(s), and 1 N hydrazine(s) .

Chemical Reactions Analysis

The main mechanism of intrathyroidal action of ATDs for inhibition of thyroid hormone synthesis is competition with thyroglobulin tyrosine residues for thyroid peroxidase (TPO)-catalyzed iodination, i.e. iodine organification .

Physical And Chemical Properties Analysis

The computed properties of this compound include a molecular weight of 119.19 g/mol, XLogP3-AA of -0.2, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 2, Rotatable Bond Count of 1, Exact Mass of 119.05171847 g/mol, Monoisotopic Mass of 119.05171847 g/mol, Topological Polar Surface Area of 73.4 Ų, Heavy Atom Count of 7, Formal Charge of 0, Complexity of 70.6 .

Scientific Research Applications

Fluorescent Chemosensor Development :

- A fluorescent chemosensor based on dimethylaminocinnamaldehyde-aminothiourea was developed for the simultaneous quantification of silver, copper, and mercury ions in aqueous solutions. This chemosensor offers high sensitivity and specificity at the ppb level (Hien et al., 2015).

Anion Binding and Intramolecular Hydrogen Bonding :

- N-(p-Dimethylamino)benzoyl-N'-phenylthiourea, an N-acylthiourea, was shown to strongly bind anions, despite a strong intramolecular hydrogen bond. This property suggests its potential as an anion receptor or organocatalyst with a wide structural diversity (Liu & Jiang, 2008).

Proanthocyanidins Quantification in Cranberry Powders :

- An improved 4-dimethylaminocinnamaldehyde (DMAC) colorimetric method was validated for the standard quantification of proanthocyanidins in cranberry powders. This method is robust, specific, and useful for comparing concentrations within similar food types (Prior et al., 2010).

Gene Delivery System :

- Poly[2-(Dimethylamino) ethyl acrylate] (PDMAEA) based polymers, including star-shaped and linear structures, were studied for their efficacy in DNA polyplexation and cytotoxicity in culture cell lines. Star-shaped PDMAEA showed more effective DNA binding and lower cytotoxicity at certain molar masses (Liao et al., 2017).

Dual Fluorescent Anion Receptor :

- N-p-(dimethylamino)benzamido-N'-phenylthiourea was developed as a neutral receptor with dual fluorescence, showing high sensitivity and selectivity toward specific anions like AcO- (Wu et al., 2002).

Neuroprotective Effects in Neuroinflammation :

- Dimethylfumarate, a derivative of dimethylaminothiourea, showed beneficial effects on relapse rate and inflammation markers in multiple sclerosis treatment. It activates the Nrf2 antioxidant pathway, offering a novel cytoprotective modality in neurodegenerative conditions (Linker et al., 2011).

Biomedical Imaging Applications :

- The compound 4-dimethylamino-3′-isothiocyanatochalcone (PKA), a member of the chalcone group, was studied for its linear and nonlinear properties as a fluorescence dye for biomedical imaging. It shows potential as a new probe for cellular labelling (Krawczyk et al., 2016).

Antimicrobial Denture Base Resin :

- Dimethylaminododecyl methacrylate (DMADDM) modified denture base resin showed significant antimicrobial effects against multi-species biofilms, suggesting its potential in dentistry to combat problems like denture stomatitis (Zhang et al., 2016).

Alzheimer Disease Imaging :

- The use of 2-(1-(6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl)ethylidene)malononitrile in positron emission tomography allowed the determination of neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer disease patients (Shoghi-Jadid et al., 2002).

Mechanism of Action

Target of Action

Dimethylaminothiourea (DMTU) is a compound that primarily targets reactive oxygen species (ROS) in biological systems . ROS are chemically reactive molecules containing oxygen, which play crucial roles in cell signaling and homeostasis. During times of environmental stress, ros levels can increase dramatically, leading to significant damage to cell structures, a situation known as oxidative stress .

Mode of Action

DMTU acts as a scavenger of hydroxyl radicals, one of the most reactive ROS . By neutralizing these radicals, DMTU helps to mitigate the damaging effects of oxidative stress. This interaction between DMTU and hydroxyl radicals results in the formation of less reactive species, thereby reducing the potential for cellular damage .

Biochemical Pathways

The primary biochemical pathway affected by DMTU is the oxidative stress response pathway. Under normal conditions, ROS are balanced by antioxidant defenses in the body. When this balance is disrupted, oxidative stress occurs, leading to damage to proteins, lipids, and dna within cells . By scavenging hydroxyl radicals, DMTU helps to restore this balance, thereby mitigating the effects of oxidative stress .

Pharmacokinetics

Its metabolism and excretion would be expected to occur primarily via the liver and kidneys, respectively .

Result of Action

The primary result of DMTU’s action is the reduction of oxidative stress within cells. By scavenging hydroxyl radicals, DMTU helps to prevent the damage these reactive species can cause to cellular components. This can have a protective effect on cells, helping to maintain their normal function and viability .

Action Environment

The efficacy and stability of DMTU can be influenced by various environmental factors. For example, the presence of other antioxidants can enhance the radical-scavenging activity of DMTU. Conversely, factors that increase ROS production, such as exposure to radiation or certain toxins, can potentially overwhelm DMTU’s antioxidant capacity . Furthermore, the stability of DMTU may be affected by factors such as pH and temperature .

properties

IUPAC Name |

dimethylaminothiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3S/c1-6(2)5-3(4)7/h1-2H3,(H3,4,5,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVUJTISUCSKKBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)NC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30413189 | |

| Record name | Dimethylaminothiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30413189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2289-53-4 | |

| Record name | Dimethylaminothiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30413189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Dibromo-2-[(2-ethylhexyl)oxy]-5-methoxybenzene](/img/structure/B3049906.png)

![4-[(Bromomethyl)sulfonyl]morpholine](/img/structure/B3049907.png)

![7-chloro-2-(1-methyl-1H-imidazol-5-yl)thieno[3,2-b]pyridine](/img/structure/B3049922.png)